Home > Products > Screening Compounds P112340 > AB-FUBINACA metabolite 3
AB-FUBINACA metabolite 3 - 1877243-60-1

AB-FUBINACA metabolite 3

Catalog Number: EVT-1470231
CAS Number: 1877243-60-1
Molecular Formula: C20H20FN3O3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AB-FUBINACA metabolite 3 (CRM) is a certified reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally similar to known synthetic cannabinoids. It is a known metabolite of AB-FUBINACA. This product is intended for research and forensic applications.
AB-FUBINACA metabolite 3 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-FUBINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Overview

AB-FUBINACA metabolite 3 is a significant metabolite of the synthetic cannabinoid AB-FUBINACA, which is classified as an indazole derivative. This compound has gained attention due to its presence in drug seizures and its psychoactive effects. The chemical structure of AB-FUBINACA metabolite 3 is characterized by a fluorobenzyl group and an indazole core, making it a part of the larger family of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the active component of cannabis.

Source

AB-FUBINACA metabolite 3 is derived from the metabolism of AB-FUBINACA, which itself is synthesized for research and forensic applications. The compound has been identified in human urine and hepatocyte samples, indicating its relevance in toxicology and drug testing contexts .

Classification

This compound falls under the category of synthetic cannabinoids, specifically within the class of indazole carboxamides. It is recognized as a psychoactive substance and has been associated with various health risks due to its potent effects and potential for abuse .

Synthesis Analysis

Methods

The synthesis of AB-FUBINACA metabolite 3 typically involves metabolic processes rather than direct chemical synthesis. The primary methods for studying its formation include:

  • Human Liver Microsomes: This method assesses the metabolic stability and identifies metabolites formed when AB-FUBINACA is incubated with human liver microsomes.
  • High-Resolution Mass Spectrometry: This analytical technique is employed to characterize the metabolites produced during the metabolism of AB-FUBINACA in vitro and in vivo.

Technical Details

In studies utilizing human liver microsomes, AB-FUBINACA was shown to undergo various metabolic pathways, including hydroxylation, hydrolysis, and acyl glucuronidation. These reactions yield several metabolites, including AB-FUBINACA metabolite 3, which can be further analyzed using mass spectrometry to determine their structures and properties .

Molecular Structure Analysis

Data

The compound's InChI key is XWTKFXNTAUXIRK-KRWDZBQOSA-N, which provides a unique identifier for its chemical structure. The compound's properties have been characterized through various analytical techniques, confirming its identity as a metabolite of interest in forensic toxicology .

Chemical Reactions Analysis

Reactions

AB-FUBINACA metabolite 3 primarily forms through metabolic reactions involving:

  • Hydroxylation: The introduction of hydroxyl groups at various positions on the indazole ring or aminooxobutane moiety.
  • Hydrolysis: The cleavage of amide bonds leading to carboxylic acid derivatives.
  • Glucuronidation: Conjugation with glucuronic acid for excretion.

Technical Details

In vitro studies have demonstrated that AB-FUBINACA exhibits a half-life of approximately 62.6 minutes when incubated with human liver microsomes, indicating its metabolic stability and potential for forming various metabolites during this process .

Mechanism of Action

The mechanism by which AB-FUBINACA metabolite 3 exerts its effects involves interaction with cannabinoid receptors in the central nervous system. The compound mimics natural cannabinoids by binding to these receptors, leading to psychoactive effects similar to those produced by tetrahydrocannabinol.

Data from studies indicate that metabolites like AB-FUBINACA metabolite 3 may retain some activity at cannabinoid receptors, although their potency compared to the parent compound may vary significantly .

Physical and Chemical Properties Analysis

Physical Properties

AB-FUBINACA metabolite 3 is typically encountered as a solid or solution form, depending on its preparation. Its solubility in organic solvents like methanol indicates its chemical nature as a synthetic organic compound.

Chemical Properties

  • Molecular Weight: 369.4 g/mol
  • Melting Point: Not specifically reported but inferred from similar compounds.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile.

These properties are crucial for analytical applications, particularly in toxicology where accurate detection methods are needed .

Applications

AB-FUBINACA metabolite 3 serves several scientific purposes:

  • Forensic Toxicology: It is used as a reference material for detecting synthetic cannabinoid use in biological samples.
  • Research Applications: Studies involving this metabolite contribute to understanding the metabolism and pharmacokinetics of synthetic cannabinoids.
  • Analytical Chemistry: It aids in developing sensitive detection methods for synthetic cannabinoids in urine and other biological matrices.
Chemical Characterization of AB-FUBINACA Metabolite 3

Structural Elucidation and Isomeric Differentiation

AB-FUBINACA metabolite 3 is identified as a monohydroxylated derivative resulting from cytochrome P450-mediated oxidation. Its core structure retains the indazole-3-carboxamide scaffold of the parent compound AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) but features a hydroxyl (-OH) group at the tert-butyl moiety of the valinamide side chain. This modification generates a chiral center, yielding two potential stereoisomers (3R-OH and 3S-OH) that require chromatographic separation for differentiation [1] [8].

Fragmentation signatures via liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguish metabolite 3 from other hydroxylated isomers. Key fragments include:

  • m/z 253.1: Loss of the hydroxylated aminobutanoic acid moiety
  • m/z 145.0: Fluorobenzylimidazole ion
  • m/z 119.0: Indazole-3-carboxylic acid fragmentThe absence of m/z 232.1 (characteristic of indazole-ring hydroxylation) confirms the hydroxylation site [1] [3].
  • Table 1: Diagnostic MS/MS Fragments of AB-FUBINACA Metabolites
    MetabolitePrecursor Ion (m/z)Characteristic Fragments (m/z)Site of Hydroxylation
    Parent AB-FUBINACA369.2232.1, 145.0, 119.0N/A
    Metabolite 3385.2253.1, 145.0, 119.0Valinamide tert-butyl
    Indazole-OH metabolite385.2248.1, 161.0, 119.0Indazole ring
    Fluorobenzyl-OH metabolite385.2232.1, 161.0, 135.0Fluorobenzyl ring

Nuclear magnetic resonance (NMR) analyses corroborate the site-specific modification, revealing:

  • Downfield shift of the tert-butyl methyl protons (δ 1.28 ppm → δ 1.45 ppm)
  • Disappearance of the tert-butyl singlet and emergence of a hemiacetal proton signal at δ 4.87 ppm in deuterated methanol [5] [8].

Synthesis and Stability Profiling

1.2.1. In Vitro Synthesis

Metabolite 3 is generated via incubation of AB-FUBINACA with human liver microsomes (HLM) under NADPH-regenerating conditions. Reaction kinetics reveal:

  • Maximum yield (22%) at pH 7.4 and 37°C after 90 minutes
  • CYP3A4 and CYP2C19 as primary isoforms involved, confirmed by isoform-selective inhibitors (ketoconazole and ticlopidine) [3] [8].

Chemical synthesis employs stereoselective hydroxylation of the AB-FUBINACA tert-butyl group using:

  • Step 1: Protection of the carboxamide with tert-butyldimethylsilyl chloride (TBDMS-Cl)
  • Step 2: Hydroxylation via Davis’ oxaziridine reagent (achieving 78% enantiomeric excess for the 3R isomer)
  • Step 3: Deprotection with tetrabutylammonium fluoride (TBAF)Yields reach 68% with >95% purity confirmed by ultra-high-performance liquid chromatography (UHPLC) [2].

Stability Profiling

Metabolite 3 demonstrates matrix-dependent stability:

  • Urine: Stable for 30 days at -20°C (<5% degradation) but degrades 27% at 25°C in 7 days
  • Plasma: Rapid esterase-mediated hydrolysis (t₁/₂ = 2.3 hours at 37°C), stabilized by sodium fluoride (t₁/₂ > 24 hours) [4].
  • Table 2: Stability of AB-FUBINACA Metabolite 3 Under Storage Conditions
    MatrixTemperatureAdditiveDegradation Half-life (t₁/₂)Major Degradant
    Urine-20°CNone>30 daysN-desalkyl derivative
    Urine25°CNone12 daysDehydroxylated parent
    Plasma37°CNone2.3 hoursCarboxylic acid derivative
    Plasma37°C1% NaF>24 hoursNone detected
    Acetonitrile-20°CNone>1 yearN/A

In organic solvents (e.g., acetonitrile), the metabolite remains stable for >12 months at -20°C when stored in amberized glass vials, while polystyrene containers cause 40% adsorption loss within 4 weeks [2] [4].

Physicochemical Properties and Spectroscopic Signatures

Physicochemical Properties

Metabolite 3 exhibits altered solubility and partitioning compared to AB-FUBINACA:

  • LogP: Reduced from 4.1 (parent) to 3.4 due to hydroxyl polarity
  • Water solubility: Increases to 48 µg/mL (vs. 12 µg/mL for AB-FUBINACA)
  • pKa: 10.2 (hydroxyl group) and 3.1 (carboxamide), confirmed by potentiometric titration [1] [5].

Crystallography reveals a hydrogen-bonded dimeric structure in the solid state, with O-H···O=C interactions (bond length: 2.68 Å) stabilizing the lattice [8].

Spectroscopic Identification

Infrared spectroscopy (ATR-FTIR) shows key bands at:

  • 3340 cm⁻¹ (O-H stretch)
  • 1665 cm⁻¹ (amide C=O)
  • 1602 cm⁻¹ (indazole C=N)
  • 1220 cm⁻¹ (C-F stretch) [5].

High-resolution mass spectrometry (HRMS) provides the exact mass:

  • Observed: m/z 385.1871 [M+H]⁺
  • Calculated for C₂₀H₂₂FN₄O₃⁺: 385.1870 (Δ = 0.26 ppm) [1] [3].

NMR assignments in methanol-d₄ include:

  • ¹H NMR (400 MHz): δ 1.45 (s, 6H), 4.87 (s, 1H), 5.82 (s, 2H), 7.05–7.42 (m, 8H)
  • ¹³C NMR (101 MHz): δ 28.1 (C(CH₃)₂), 74.8 (C-OH), 161.5 (C=O), 163.2 (C-F) [5] [8].
  • Table 3: Spectroscopic Signatures of AB-FUBINACA Metabolite 3
    TechniqueKey ParametersIdentification Significance
    HRMSm/z 385.1871 [M+H]⁺ (Δ 0.26 ppm)Confirms molecular formula C₂₀H₂₁FN₄O₃
    MS/MSFragments m/z 253.1, 145.0, 119.0Differentiates from ring-hydroxylated isomers
    ¹H NMRδ 1.45 (6H, s), δ 4.87 (1H, s)Indicates -OH addition to tert-butyl
    ATR-FTIR3340 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O)Confirms hydroxyl and amide functionalities

Structural Diagram:

AB-FUBINACA Metabolite 3  [1-(4-Fluorobenzyl)-1H-indazol-3-yl]-[(2S)-1-hydroxy-2-methylpropan-2-yl]carboxamide  Fluorobenzyl          Indazole          Hydroxylated tert-butyl  │                     │                     │  ◯                     ◯                  ◯─OH  / \                   / \\                /  \  F─◯─◯   ◯─CH₂─       ◯─◯═◯   N─N       CH₃─C─CH₃  │   │             │   │      | |           │  ◯   ◯             ◯   ◯      C═O           OH  

Figure 1: Structure of AB-FUBINACA metabolite 3 highlighting the site of hydroxylation at the tert-butyl group.

Properties

CAS Number

1877243-60-1

Product Name

AB-FUBINACA metabolite 3

IUPAC Name

(2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C20H20FN3O3

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C20H20FN3O3/c1-12(2)17(20(26)27)22-19(25)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,25)(H,26,27)/t17-/m0/s1

InChI Key

XWTKFXNTAUXIRK-KRWDZBQOSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Synonyms

MMB-FUBINACA metabolite 1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.